molecular formula C8H6BrFO B13558595 3-Bromo-4-fluoro-2-methylbenzaldehyde

3-Bromo-4-fluoro-2-methylbenzaldehyde

Cat. No.: B13558595
M. Wt: 217.03 g/mol
InChI Key: MPBPUHUXTXIRRY-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-2-methylbenzaldehyde is an organic compound with the molecular formula C8H6BrFO. It is a derivative of benzaldehyde, where the benzene ring is substituted with bromine, fluorine, and a methyl group. This compound is of interest in various fields of chemical research and industry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluoro-2-methylbenzaldehyde typically involves the bromination and fluorination of 2-methylbenzaldehyde. One common method includes the following steps:

    Bromination: 2-Methylbenzaldehyde is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the 3-position.

    Fluorination: The brominated product is then subjected to fluorination using a fluorinating agent like Selectfluor or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at the 4-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluoro-2-methylbenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: 3-Bromo-4-fluoro-2-methylbenzoic acid.

    Reduction: 3-Bromo-4-fluoro-2-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Bromo-4-fluoro-2-methylbenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.

    Medicine: It serves as an intermediate in the synthesis of potential drug candidates.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluoro-2-methylbenzaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the electron-withdrawing bromine and fluorine atoms, which make the aldehyde carbon more susceptible to nucleophilic attack. In biological systems, it may interact with enzymes or receptors, modulating their activity through covalent or non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-methylbenzaldehyde: Similar structure but lacks the fluorine atom.

    4-Bromo-2-methylbenzaldehyde: Similar structure but lacks the fluorine atom and has a different substitution pattern.

    3-Fluoro-2-methylbenzaldehyde: Similar structure but lacks the bromine atom.

Uniqueness

3-Bromo-4-fluoro-2-methylbenzaldehyde is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of complex molecules with specific reactivity and properties.

Properties

Molecular Formula

C8H6BrFO

Molecular Weight

217.03 g/mol

IUPAC Name

3-bromo-4-fluoro-2-methylbenzaldehyde

InChI

InChI=1S/C8H6BrFO/c1-5-6(4-11)2-3-7(10)8(5)9/h2-4H,1H3

InChI Key

MPBPUHUXTXIRRY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1Br)F)C=O

Origin of Product

United States

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